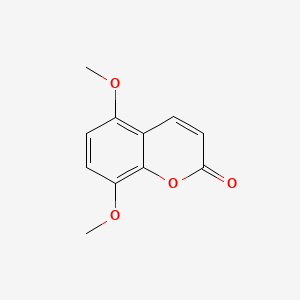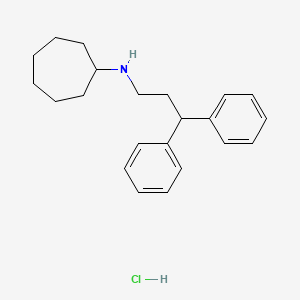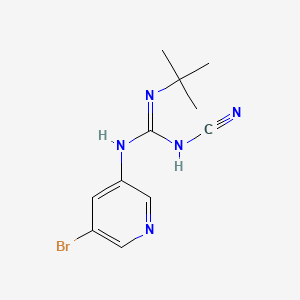
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety, a tert-butyl group, and a cyanoguanidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl cyanoguanidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanoguanidine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
科学的研究の応用
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyanoguanidine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a cyanoguanidine group.
5-Bromopyridine-3-acetonitrile: This compound has a bromopyridine moiety with an acetonitrile group.
1-(5-Bromo-3-pyridyl)piperazine: This compound includes a bromopyridine moiety and a piperazine ring.
Uniqueness
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is unique due to the presence of the tert-butyl and cyanoguanidine groups, which confer distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
60560-09-0 |
|---|---|
分子式 |
C11H14BrN5 |
分子量 |
296.17 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine |
InChI |
InChI=1S/C11H14BrN5/c1-11(2,3)17-10(15-7-13)16-9-4-8(12)5-14-6-9/h4-6H,1-3H3,(H2,15,16,17) |
InChIキー |
IKQBUILEMPVYFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC#N)NC1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
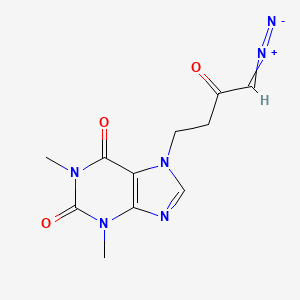




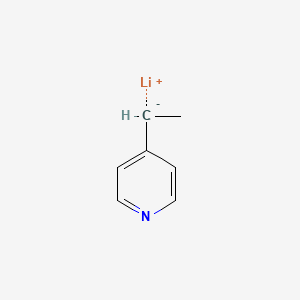
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

